Product packaging for 3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane(Cat. No.:CAS No. 1416323-30-2)

3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane

Cat. No.: B1377569
CAS No.: 1416323-30-2
M. Wt: 156.23 g/mol
InChI Key: DRYDNKGEQSVGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane (CAS 1416323-30-2) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a unique oxetane ring, a motif known to improve the physicochemical properties of drug candidates by increasing three-dimensionality, enhancing aqueous solubility, and improving metabolic stability . Its primary research application is as a key synthetic building block for a novel class of potent fat mass- and obesity-associated protein (FTO) inhibitors . FTO is an N6-methyladenosine (m6A) RNA demethylase, and its aberrant regulation is implicated in the progression of several cancers, including glioblastoma, acute myeloid leukemia, and gastric cancer . Inhibitors derived from this oxetanyl scaffold have demonstrated nanomolar enzymatic potency and high selectivity against the homologous demethylase ALKBH5 . In cancer cell models, these inhibitors exhibit potent antiproliferative effects, functioning as competitive FTO inhibitors that increase cellular m6A RNA modification levels and regulate key signaling pathways such as Wnt/PI3K-Akt . The this compound intermediate is therefore a critical tool for researchers developing targeted epigenetic therapies in oncology. This product is intended for research applications and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O B1377569 3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane CAS No. 1416323-30-2

Properties

IUPAC Name

(3-pyrrolidin-1-yloxetan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-5-8(6-11-7-8)10-3-1-2-4-10/h1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYDNKGEQSVGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2(COC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane typically involves the reaction of oxetane derivatives with pyrrolidine and formaldehyde under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and high yield. Purification steps, such as distillation and crystallization, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxetane and pyrrolidine derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane serves as a valuable building block for the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as:

  • Oxidation : Can be oxidized to form oxetane derivatives.
  • Reduction : Can yield different amine derivatives.
  • Substitution Reactions : The amino group can participate in nucleophilic substitution reactions.

These reactions are essential for developing new compounds with enhanced properties.

Biology

The compound has been investigated for its potential biological activities, particularly in enzyme inhibition. Preliminary studies suggest that it may inhibit demethylases, enzymes involved in epigenetic regulation. This positions it as a candidate for further pharmacological investigation, especially concerning its potential to modulate enzymatic pathways critical for various biological processes.

Medicine

Research is ongoing to explore the compound's potential as a pharmaceutical intermediate. Its unique structure allows it to interact with specific molecular targets, which could lead to the development of new therapeutic agents. The oxetane ring's presence enhances its solubility and metabolic stability, making it suitable for drug formulation.

Industry

In industrial applications, this compound is utilized in the production of polymers and other industrial chemicals. Its versatility as a chemical intermediate makes it valuable in various manufacturing processes.

Similar Compounds

Compound NameStructure TypeUnique Features
3-Aminomethyl-3-(morpholin-1-yl)oxetaneMorpholine derivativeDifferent ring structure; varied reactivity
3-Aminomethyl-3-(piperidin-1-yl)oxetanePiperidine derivativeEnhanced lipophilicity; distinct biological activity
3-Aminomethyl-3-(azetidin-1-yl)oxetaneAzetidine derivativeSmaller ring size; different steric effects

The distinct structure of this compound imparts unique chemical and physical properties that differentiate it from similar compounds.

Enzyme Inhibition Studies

Recent research has focused on the enzyme inhibition capabilities of oxetane derivatives, including this compound. Molecular docking studies have been employed to elucidate the interactions between the compound and specific enzymes involved in critical biological pathways. These studies indicate that the compound can effectively modulate enzyme activity, which could have implications for drug development.

Pharmacological Applications

A review of literature indicates that oxetanes have been used successfully in drug discovery, demonstrating their potential as pharmacologically active compounds. The incorporation of oxetane structures into drug candidates has shown improvements in solubility, metabolic stability, and overall efficacy against various biological targets .

Mechanism of Action

The mechanism of action of 3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Lipophilicity (logD)

Oxetanes generally exhibit lower lipophilicity compared to carbon-based linkers like methylene, gem-dimethyl, or cyclobutyl groups. For example, 3,3-diaryloxetanes showed an average 0.81-unit reduction in logD relative to methylene analogs . However, comparisons with ketones are context-dependent:

  • In indole-containing compounds, oxetanes increased logD by 0.58 units compared to ketones.
  • In p-methoxyphenyl derivatives, oxetanes decreased logD by 0.30 units .

For 3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane, the polar aminomethyl group may further lower logD, counterbalancing the moderate lipophilicity of pyrrolidine. This contrasts with diaryloxetanes, where aromatic substituents increase logD .

Solubility and Permeability

The pyrrolidine moiety in this compound may improve solubility via hydrogen bonding, though steric effects from the 3,3-disubstitution could limit gains .

Stability Profile

Chemical Stability

Oxetane ethers demonstrate superior stability to esters under basic conditions. For instance, oxetane ethers showed 100% recovery in 1 M NaOH, while esters degraded to 36% recovery . However, secondary alcohol oxetanes (e.g., oxetane ether2b) exhibit pH-dependent instability, with only 31% recovery after 24 hours in acidic conditions (1 M HCl, 37°C) . The 3,3-disubstitution in this compound likely enhances stability by reducing carbocation formation .

Metabolic Stability

3,3-Disubstituted oxetanes resist enzymatic degradation better than gem-dimethyl or cyclobutyl analogs . While metabolic pathways (e.g., CYP450 vs. microsomal epoxide hydrolase) remain substrate-specific, the aminomethyl group in this compound may introduce new metabolic sites, necessitating further profiling .

Data Tables

Table 1. Stability Comparison of Oxetane Ethers vs. Esters

Condition Oxetane Recovery (%) Ester Recovery (%)
1 M NaOH, RT, 24 h 100 36
1 M HCl, 37°C, 24 h 94 (primary) / 31 (secondary) 100

Table 2. logD Changes in Oxetane Derivatives

Compound Type logD Change vs. Ketone Example Series
3,3-Diaryloxetane +0.58 Indole derivatives
3,3-Diaryloxetane -0.30 p-Methoxyphenyl series

Biological Activity

3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane is an organic compound notable for its unique oxetane ring structure and its potential biological activities. This article explores the compound's synthesis, biological interactions, and implications for pharmacological applications based on diverse research findings.

Chemical Structure and Properties

This compound features a four-membered cyclic ether (oxetane) with an amino group and a pyrrolidine moiety. Its molecular formula contributes to its reactivity and potential biological activity. The compound's structure allows for various chemical reactions, including nucleophilic substitutions and ring-opening reactions, which are essential for developing derivatives with enhanced properties .

Biological Activity

Research indicates that this compound may exhibit significant biological activities, particularly in enzyme inhibition. The presence of the oxetane ring allows the compound to interact effectively with biological targets, potentially modulating various enzymatic pathways . Preliminary studies suggest its role as an inhibitor of demethylases, which are crucial in epigenetic regulation .

Enzyme Inhibition

The compound's ability to inhibit enzymes positions it as a candidate for further pharmacological investigation. For instance, oxetane derivatives have shown promise in inhibiting various enzymes involved in critical biological processes. The interaction studies often employ molecular docking and kinetic assays to elucidate how this compound interacts with specific enzymes or receptors .

Table: Comparison of Oxetane Derivatives

Compound NameStructure TypeKey Biological Activity
This compoundOxetanePotential enzyme inhibitor
FTO Inhibitors (e.g., FTO-43 N)OxetaneAntiproliferative in cancer cell lines
Other OCC (Oxetane-containing Compounds)VariousAntineoplastic, antiviral, antifungal

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that include innovative approaches such as automated continuous flow synthesis methods. These methods enhance yield and efficiency while minimizing reaction times . The synthetic routes often involve the introduction of various substituents to modify the compound's pharmacological properties.

Q & A

Basic: What are the recommended synthetic routes for 3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane in academic research?

Methodological Answer:
The synthesis of this compound can be approached via two primary routes:

  • Low-temperature condensation : Ethanol and piperidine are used as solvents and catalysts at 0–5°C for 2 hours, enabling controlled nucleophilic substitution or cyclization reactions (e.g., oxetane ring formation) .
  • Nitroalkene-mediated coupling : In DMSO, nitroalkene derivatives react with pyrrolidine precursors under ambient conditions (4 hours, room temperature), leveraging the oxetane's strained ring for regioselective functionalization .
    Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography using silica gel.

Basic: How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood with nearby eyewash stations and safety showers .
  • Storage : Refrigerate (2–8°C) in sealed, dry containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid exposure to moisture and static discharge .
    Note : The compound’s melting point (70–90°C) indicates thermal stability below 70°C, but decomposition products (e.g., nitrogen oxides) require proper ventilation during heating .

Basic: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify the oxetane ring and pyrrolidine substituents. IR spectroscopy can identify amine N-H stretches (~3300 cm1^{-1}) and oxetane C-O-C vibrations (~980 cm1^{-1}).
  • Purity Assessment : Employ HPLC with a C18 column (acetonitrile/water gradient) or GC-MS for volatile derivatives. Melting point analysis (70–90°C) provides additional purity validation .

Advanced: How can catalytic methods be optimized for synthesizing derivatives of this compound?

Methodological Answer:

  • Heterogeneous Catalysis : Fe2_2O3_3@SiO2_2/In2_2O3_3 catalysts enable regioselective allylation or cycloaddition reactions at mild temperatures (e.g., 50–80°C). Optimize catalyst loading (5–10 mol%) and solvent polarity (e.g., toluene vs. DMF) to enhance yield .
  • Mechanistic Studies : Use DFT calculations to predict reactive sites on the oxetane ring. Validate with kinetic experiments (e.g., variable-temperature NMR) to identify rate-limiting steps .

Advanced: What strategies address regioisomerism in derivatives of this compound?

Methodological Answer:

  • Regioselective Functionalization : Introduce directing groups (e.g., nitro or cyano) to bias electrophilic attack on the oxetane ring. For example, 3-oxo-3-phenylprop-1-en-1-yl fragments at specific positions modulate antiplatelet activity in pyridazinone analogs .
  • Analytical Differentiation : Use 1H^1 \text{H}-NMR coupling constants to distinguish regioisomers. High-resolution MS/MS can fragment derivatives to confirm substitution patterns .

Advanced: How to design experiments to study the compound's reactivity in ring-opening reactions?

Methodological Answer:

  • Nucleophile Screening : Test nucleophiles (e.g., amines, thiols) under acidic (HCl) or basic (K2_2CO3_3) conditions. Monitor ring-opening via 1H^1 \text{H}-NMR disappearance of oxetane protons (δ 4.5–5.0 ppm) .
  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure reaction rates. Correlate steric/electronic effects of substituents (e.g., pyrrolidine vs. piperidine) with reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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